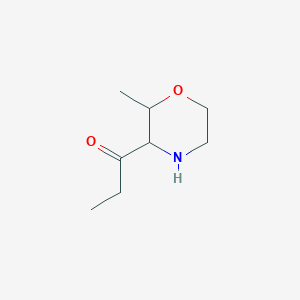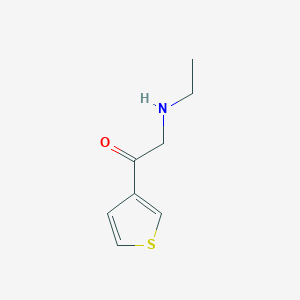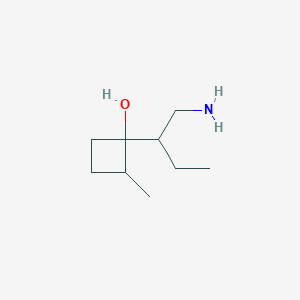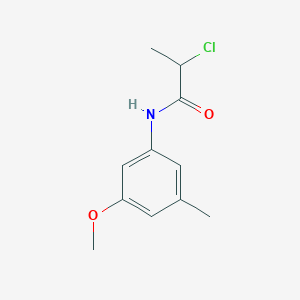
1-Chloro-3-ethoxy-2,2-dimethylpropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-ethoxy-2,2-dimethylpropane is an organic compound with the molecular formula C7H15ClO It is a chlorinated ether, characterized by the presence of a chlorine atom, an ethoxy group, and two methyl groups attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-ethoxy-2,2-dimethylpropane can be synthesized through the reaction of 2,2-dimethylpropane-1,3-diol with thionyl chloride (SOCl2) to introduce the chlorine atom. The resulting intermediate is then reacted with ethanol in the presence of a base such as sodium ethoxide to form the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-ethoxy-2,2-dimethylpropane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed:
Nucleophilic Substitution: Corresponding ethers, amines, or thiols.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alkanes or alcohols.
Scientific Research Applications
1-Chloro-3-ethoxy-2,2-dimethylpropane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce ethoxy and chloro groups into target molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of 1-Chloro-3-ethoxy-2,2-dimethylpropane involves its interaction with nucleophiles and electrophiles. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The ethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. Molecular targets and pathways include enzyme active sites and metabolic pathways involved in the breakdown and utilization of ethers and chlorinated compounds .
Comparison with Similar Compounds
1-Chloro-2,2-dimethylpropane: Similar structure but lacks the ethoxy group, making it less reactive in certain nucleophilic substitution reactions.
1-Chloro-3-methoxy-2,2-dimethylpropane: Contains a methoxy group instead of an ethoxy group, leading to differences in reactivity and physical properties.
2-Chloro-3-ethoxy-2-methylpropane: Similar but with a different substitution pattern, affecting its chemical behavior and applications
Uniqueness: 1-Chloro-3-ethoxy-2,2-dimethylpropane is unique due to the presence of both a chlorine atom and an ethoxy group on the same molecule. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and industrial processes.
Properties
Molecular Formula |
C7H15ClO |
|---|---|
Molecular Weight |
150.64 g/mol |
IUPAC Name |
1-chloro-3-ethoxy-2,2-dimethylpropane |
InChI |
InChI=1S/C7H15ClO/c1-4-9-6-7(2,3)5-8/h4-6H2,1-3H3 |
InChI Key |
OVRANHCOJRCERH-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(C)(C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


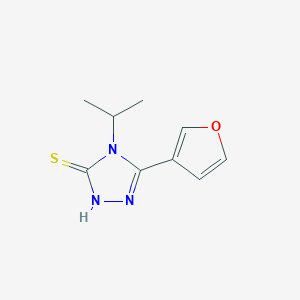

![(1S)-1-[4-(pentyloxy)phenyl]ethanamine](/img/structure/B13172351.png)

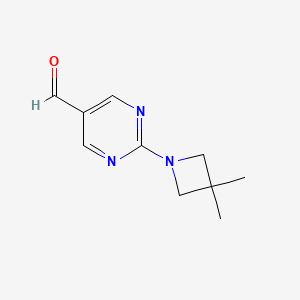

![3-Chloro-N-[4-(difluoromethyl)phenyl]propanamide](/img/structure/B13172370.png)
![2-[2-(Bromomethyl)butyl]oxolane](/img/structure/B13172372.png)
